2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Overview
Description
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps might include:
Formation of the aniline derivative: This could involve the reaction of 2,5-dimethoxyaniline with a sulfonylating agent such as methylsulfonyl chloride under basic conditions.
Acylation: The resulting sulfonylated aniline can then be acylated with 3-methoxypropylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could yield thiols or sulfides.
Scientific Research Applications
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethoxyanilino)-N-(3-methoxypropyl)acetamide
- 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
Uniqueness
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide might be unique in its specific combination of functional groups, which could confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6S/c1-21-9-5-8-16-15(18)11-17(24(4,19)20)13-10-12(22-2)6-7-14(13)23-3/h6-7,10H,5,8-9,11H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUUTZMRNHYPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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